molecular formula C22H19BrFN5O3 B2429900 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 922080-86-2

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2429900
CAS No.: 922080-86-2
M. Wt: 500.328
InChI Key: WDEMLTARWUAWJT-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19BrFN5O3 and its molecular weight is 500.328. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMLTARWUAWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in pharmacological applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H19BrFN5O3
Molecular Weight 448.30 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a kinase inhibitor and its effects on various cellular pathways. The following sections detail specific activities and findings from recent studies.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on kinases involved in cancer progression. For example:

  • Activity Against Cyclin-dependent Kinases (CDKs) : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties. In vitro studies have demonstrated that related pyrazolo compounds exhibit activity against various bacterial strains, indicating a potential for development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A study published in 2023 evaluated the anticancer properties of similar compounds and found that they induce apoptosis in cancer cells through the activation of caspase pathways . The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The findings suggested that modifications to the pyrazolo structure could lead to improved DHFR inhibition compared to traditional antifolate drugs .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds with target proteins involved in cancer and microbial resistance . These studies suggest that the bromobenzyl group plays a significant role in enhancing binding efficiency.

Summary Table of Biological Activities

Activity Type Target/Mechanism Outcome
Kinase InhibitionCDKsReduced cell proliferation
Antimicrobial ActivityVarious bacterial strainsInhibition of growth
DHFR InhibitionDihydrofolate reductaseEnhanced anticancer effects
Apoptosis InductionCaspase pathwaysInduction of programmed cell death

Scientific Research Applications

Anticancer Activity

One of the primary applications of compounds similar to N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is their role as anticancer agents . Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of key enzymes involved in cancer cell proliferation.

Case Study: Epidermal Growth Factor Receptor Inhibition

A study synthesized new derivatives of 1H-pyrazolo[3,4-d]pyrimidines that were evaluated for their anti-proliferative activities against cancer cell lines such as A549 and HCT-116. One derivative exhibited an IC50 value of 0.016 µM against wild-type epidermal growth factor receptor (EGFR), demonstrating significant potency in inhibiting cancer cell growth .

Kinase Inhibition

The compound's structure suggests potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs play a crucial role in regulating the cell cycle and their dysregulation is often associated with cancer.

Treatment of Neurodegenerative Diseases

Another area of interest is the application of this compound in treating neurodegenerative diseases . Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in modulating pathways involved in neurodegeneration.

Research Insights

Studies have suggested that certain modifications to the pyrazolo ring can enhance neuroprotective effects, potentially offering new therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease . The compound's ability to penetrate the blood-brain barrier further supports its application in neuropharmacology.

Anti-inflammatory Properties

The anti-inflammatory properties of compounds similar to this compound have been explored as well.

Mechanistic Studies

In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory conditions . This aspect could be particularly beneficial for diseases characterized by chronic inflammation.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance its pharmacological properties.

Synthetic Pathways

Recent patents have outlined methods for synthesizing various substituted pyrazolo derivatives, which can be modified to improve efficacy against specific targets such as EGFR or CDKs . The ability to introduce different substituents at key positions on the pyrazolo ring enhances the compound's versatility and therapeutic potential.

Q & A

Q. What are the key synthetic steps and reaction optimizations for this compound?

The synthesis involves multi-step reactions, starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with bromobenzyl groups, followed by coupling with fluorophenoxy acetamide derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine core .
  • Catalysts : Bases like K₂CO₃ or Et₃N improve yields in amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of intermediates . Yield optimization requires monitoring via TLC or HPLC at each step .

Q. Which spectroscopic and analytical methods are used for structural characterization?

  • NMR (¹H/¹³C) : Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core and acetamide side chains. Discrepancies in aromatic proton splitting (e.g., 4-bromobenzyl vs. fluorophenoxy groups) are resolved using 2D-COSY .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks for C₂₃H₂₁BrFN₅O₃) .
  • XRD : Validates crystallinity and spatial arrangement of substituents in analogs .

Q. What biological activities are reported for pyrazolo[3,4-d]pyrimidine derivatives?

These compounds exhibit:

  • Kinase inhibition : Targeting EGFR or VEGFR2 via competitive binding to ATP pockets .
  • Anticancer activity : IC₅₀ values in µM ranges against breast (MCF-7) and colon (HCT-116) cancer lines .
  • Anti-inflammatory effects : COX-2 suppression in murine macrophages (e.g., 40–60% inhibition at 10 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls .
  • Purity verification : HPLC purity >98% reduces off-target effects .
  • Dose-response curves : Compare EC₅₀ values under matched conditions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the acetamide moiety for enhanced aqueous solubility .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves plasma half-life (e.g., 8–12 hours in murine models) .
  • LogP optimization : Reduce hydrophobicity via substituent modification (e.g., replacing bromine with polar groups) .

Q. How do structural modifications at the pyrimidine C4 position affect target selectivity?

SAR studies show:

  • 4-Oxo groups : Essential for hydrogen bonding with kinase active sites .
  • Bromobenzyl vs. fluorophenoxy : Bromine enhances π-stacking in hydrophobic pockets, while fluorine improves metabolic stability .
  • Ethyl linkers : Longer chains (e.g., propyl) reduce potency due to steric hindrance .

Q. What experimental designs are optimal for high-throughput screening of analogs?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., solvent, catalyst ratio) efficiently .
  • Automated synthesis : Microfluidic reactors enable rapid iteration of reaction conditions .
  • QSAR modeling : Predict bioactivity using descriptors like molar refractivity and H-bond donors .

Q. How can conflicting NMR data during structure elucidation be addressed?

  • Decoupling experiments : Suppress scalar coupling in overlapping aromatic regions .
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbonyl signals .
  • Comparative analysis : Cross-reference with XRD data of crystallized analogs .

Q. Which computational methods predict binding modes with target enzymes?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB: 1M17) .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
  • Free-energy perturbation : Calculate ΔG for substituent modifications .

Q. How can solvent-induced instability during synthesis be mitigated?

  • Alternative solvents : Replace DMF with acetonitrile to prevent degradation of bromobenzyl intermediates .
  • Inert atmosphere : Use N₂ or Ar to stabilize oxidation-prone intermediates .
  • Low-temperature quenching : Halt reactions at –20°C to preserve reactive species .

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